molecular formula C20H20N2O B12910423 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-96-1

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B12910423
CAS No.: 62582-96-1
M. Wt: 304.4 g/mol
InChI Key: UTFGXERILXKBDS-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by its hexahydroquinazolinone core structure, which is substituted with two phenyl groups at the 1 and 2 positions. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 2-aminobenzophenone and benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired quinazolinone compound.

Reaction Conditions:

    Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

    Temperature: Typically between 80-120°C

    Solvent: Common solvents include ethanol, methanol, or toluene

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the hexahydro structure and phenyl substitutions.

    2-Phenylquinazolin-4(3H)-one: Similar structure but with only one phenyl group.

    1,2-Diphenylquinazolin-4(3H)-one: Similar structure but without the hexahydro component.

Uniqueness

1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its hexahydroquinazolinone core and dual phenyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

62582-96-1

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1,2-diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one

InChI

InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12,19H,7-8,13-14H2,(H,21,23)

InChI Key

UTFGXERILXKBDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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